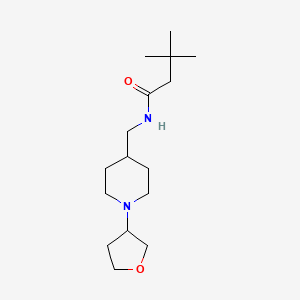

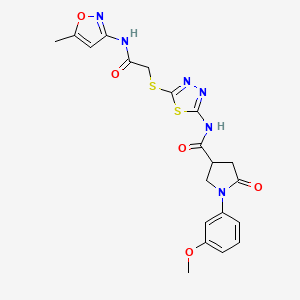

![molecular formula C10H10N2O2 B3002941 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole CAS No. 919021-53-7](/img/structure/B3002941.png)

7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their biological activity. For instance, novel dihydropyrrolopyrazole-substituted benzimidazoles were synthesized and evaluated as inhibitors of various kinases, demonstrating potent inhibition of the transforming growth factor-beta type I receptor (TGF-beta RI) and selectivity against TGF-beta RII and MLK-7 kinases . This suggests that the synthesis of benzimidazole derivatives can be tailored to produce compounds with specific biological activities.

Molecular Structure Analysis

While the molecular structure of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole is not analyzed in the provided papers, the structural analysis of related compounds can be indicative of the importance of specific functional groups and the overall molecular framework in determining the biological activity of benzimidazole derivatives .

Chemical Reactions Analysis

The papers describe the chemical reactions involved in the synthesis of benzimidazole derivatives. For example, the reaction of 1-benzyl-5-nitroimidazole with a carbanion generated from chloroform and potassium tert-butoxide led to the formation of 1-benzyl-4-dichloromethyl-5-nitroimidazole, which was used as an intermediate in the synthesis of biologically active compounds . This demonstrates the utility of nucleophilic substitution reactions in the synthesis of complex benzimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their biological activity and pharmacokinetic profile. Although the provided papers do not directly discuss the properties of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole, they do provide information on the properties of related compounds. For instance, certain benzoperimidine derivatives exhibited cytotoxic activity against various cell lines and showed the ability to overcome multidrug resistance, which is a significant property for antitumor agents .

Scientific Research Applications

Anti-inflammatory Applications

A study by Prajapat and Talesara (2016) explored the synthesis of compounds related to 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole, focusing on their potential anti-inflammatory applications. The compounds exhibited significant in-vivo anti-inflammatory activity, as compared to standard drugs like Diclofenac (Prajapat & Talesara, 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of derivatives of 7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole. For instance, Karalı et al. (2004) synthesized benzimidazole derivatives and evaluated their in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Karalı et al., 2004). Similarly, Salahuddin et al. (2017) investigated the antimicrobial activity of 1H-benzimidazole derivatives, finding them effective against bacterial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Antitubercular and Antimicrobial Properties

Maste et al. (2011) synthesized benzimidazole acetic acid derivatives, investigating their biological activities, including promising antitubercular and antimicrobial activities (Maste et al., 2011).

Synthesis and Characterization for Pharmaceutical Interest

El-Ablack (2011) conducted a study on the synthesis of new benzimidazole derivatives, exploring their potential in pharmaceutical applications, particularly focusing on their antibacterial and antifungal activity (El-Ablack, 2011).

properties

IUPAC Name |

1,6,7,8-tetrahydro-[1,4]dioxepino[2,3-f]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-13-9-4-7-8(12-6-11-7)5-10(9)14-3-1/h4-6H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIZGEHEMQNNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C3C(=C2)NC=N3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

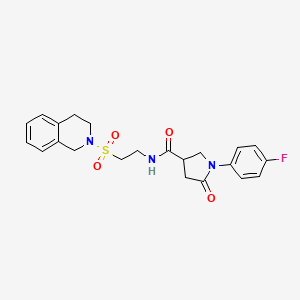

![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)

![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)

![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)